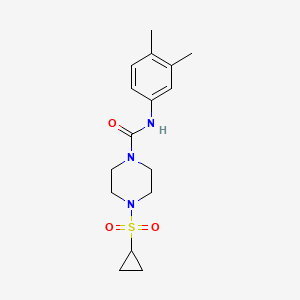
4-(cyclopropylsulfonyl)-N-(3,4-dimethylphenyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(cyclopropylsulfonyl)-N-(3,4-dimethylphenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C16H23N3O3S and its molecular weight is 337.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-(cyclopropylsulfonyl)-N-(3,4-dimethylphenyl)piperazine-1-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C16H23N3O3S
- Molecular Weight : 337.44 g/mol
- IUPAC Name : 4-cyclopropylsulfonyl-N-(3,4-dimethylphenyl)piperazine-1-carboxamide
Anticonvulsant Properties
Research indicates that compounds similar to this compound exhibit anticonvulsant activity. A study highlighted that derivatives of piperazine showed significant anticonvulsant effects in picrotoxin-induced convulsion models, suggesting that structural modifications can enhance efficacy against seizures .
Antitumor Activity
The compound's structural components suggest potential antitumor activity. Studies have shown that piperazine derivatives can inhibit cancer cell proliferation. For instance, compounds with similar moieties demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin, indicating promising anticancer properties .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The sulfonamide group may interact with enzymes involved in tumor growth and seizure pathways.
- Receptor Modulation : The piperazine ring can influence neurotransmitter receptors, potentially modulating excitatory and inhibitory signals in the brain.
Study 1: Anticonvulsant Efficacy
In a controlled study, a series of piperazine derivatives were synthesized and tested for anticonvulsant properties. The most effective compound eliminated the tonic extensor phase in 100% of subjects, with SAR analysis indicating that substituents on the phenyl ring significantly influenced activity .
Study 2: Anticancer Potential
Another study evaluated various piperazine-based compounds against multiple cancer cell lines. The results indicated that several analogues exhibited significant cytotoxicity with IC50 values lower than those of standard treatments. The presence of electron-donating groups was crucial for enhancing activity .
Summary Table of Biological Activities
Properties
IUPAC Name |
4-cyclopropylsulfonyl-N-(3,4-dimethylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-12-3-4-14(11-13(12)2)17-16(20)18-7-9-19(10-8-18)23(21,22)15-5-6-15/h3-4,11,15H,5-10H2,1-2H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTQWJHFRGCKOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)S(=O)(=O)C3CC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














